Vadilex
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Overview
Description
Preparation Methods
The synthesis of Vadilex involves several steps, starting with the preparation of the substituted phenethylamine core. The synthetic route typically includes the following steps:
Formation of the Phenethylamine Core: The initial step involves the synthesis of the phenethylamine core through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Vadilex undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde derivatives back to the hydroxyl form.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted phenethylamine derivatives .
Scientific Research Applications
Vadilex has a wide range of scientific research applications, including:
Mechanism of Action
Vadilex exerts its effects primarily through the inhibition of NMDA receptors containing GluN1 and GluN2B subunits . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . This inhibition reduces the excitatory neurotransmission mediated by NMDA receptors, leading to its vasodilatory and neuroprotective effects . Additionally, this compound interacts with other molecular targets, including α1-adrenergic, serotonin, and sigma receptors, contributing to its diverse pharmacological actions .
Comparison with Similar Compounds
Properties
CAS No. |
66157-43-5 |
---|---|
Molecular Formula |
C46H58N2O10-2 |
Molecular Weight |
799.0 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |
InChI Key |
DMPRDSPPYMZQBT-CEAXSRTFSA-L |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Isomeric SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonyms |
2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol 61 91 RC ifenprodil ifenprodil hydrochloride ifenprodil hydrochloride, (+-)-isomer ifenprodil tartrate ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer ifenprodil tartrate (1:1), (R-(R*,R*))-isomer ifenprodil tartrate (2:1), (R-(R*,R*))-isomer ifenprodil, (R*,S*)-(+-)-isomer ifenprodil, tartrate(R-(R*,R*))-isomer Vadilex |
Origin of Product |
United States |
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